

In vivo efficacy comparison of BRD9 Degradar-3 and other degraders

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Compound of Interest

Compound Name: BRD9 Degradar-3

Cat. No.: B15543746

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In Vivo Efficacy of BRD9 Degraders: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of several prominent BRD9 degraders. The data presented is based on available preclinical studies and aims to facilitate informed decisions in the development of novel therapeutics targeting the bromodomain-containing protein 9 (BRD9).

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in synovial sarcoma and other SMARCB1-deficient tumors. Targeted degradation of BRD9 using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues has shown significant promise in preclinical models. This guide compares the in vivo efficacy of several key BRD9 degraders: CFT8634, FHD-609, CW-3308, and AMPTX-1.

It is important to note that while "**BRD9 Degradar-3**," a molecular glue also identified as compound B20, has demonstrated high potency in vitro with a DC50 of less than 1.25 nM, specific in vivo efficacy data for this compound is not publicly available at the time of this publication. Therefore, a direct comparison with the other degraders in an in vivo setting cannot be made.

Comparative In Vivo Efficacy of BRD9 Degraders

The following tables summarize the available quantitative data from in vivo studies of prominent BRD9 degraders. These studies typically utilize xenograft models, where human cancer cells are implanted into immunodeficient mice to evaluate the anti-tumor activity of the compounds.

Compound	Mechanism	Tumor Model	Dosing Regimen	Key In Vivo Efficacy Results
CFT8634	PROTAC (recruits CRBN E3 ligase)	SMARCB1-perturbed cancer xenograft models	Oral administration	Leads to robust, dose-dependent degradation of BRD9 and significant, dose-dependent tumor growth inhibition.
FHD-609	PROTAC (recruits CRBN E3 ligase)	SYO-1 synovial sarcoma cell-derived xenograft (CDX)	Single intravenous (IV) dose of 0.05, 0.25, 1.0, and 5.0 mg/kg	Resulted in dose- and time-dependent BRD9 degradation, which correlated with anti-tumor efficacy[1].
ASKA synovial sarcoma CDX	IV administration of 0.1, 0.5, and 2.0 mg/kg	Demonstrated superior tumor growth inhibition compared to standard-of-care therapies, with the 2 mg/kg dose completely suppressing tumor growth over 30 days[1].		
CW-3308	PROTAC (recruits Cereblon E3 ligase)	HS-SY-II synovial sarcoma xenograft	Single oral dose	Efficiently reduced BRD9 protein by >90% in tumor tissue[2].

HS-SY-II synovial sarcoma xenograft	Oral administration	Effectively inhibited tumor growth[2].		
AMPTX-1	Targeted Glue (recruits DCAF16 E3 ligase)	Mouse xenograft model	Oral administration	Achieved in vivo BRD9 degradation, demonstrating good drug-like properties and oral bioavailability[3] [4].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the comparison.

Synovial Sarcoma Xenograft Model for Efficacy Studies

This protocol outlines the general procedure for establishing and utilizing a synovial sarcoma xenograft model to test the in vivo efficacy of BRD9 degraders.

- **Cell Culture:** Human synovial sarcoma cell lines (e.g., SYO-1, HS-SY-II, or ASKA) are cultured in appropriate media and conditions to ensure logarithmic growth.
- **Animal Models:** Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
- **Tumor Implantation:** A specific number of cancer cells (typically 1×10^6 to 10×10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of each mouse[5].
- **Tumor Growth Monitoring:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- **Randomization and Treatment:** Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The BRD9 degrader or vehicle control is then administered according to the specified route (oral or intravenous) and schedule.
- **Efficacy Assessment:** The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.
- **Pharmacodynamic Analysis:** At the end of the study, tumors are often excised for further analysis, such as Western blotting or immunohistochemistry, to measure the extent of BRD9 protein degradation.

Pharmacodynamic Analysis of BRD9 Degradation in Tumor Tissue

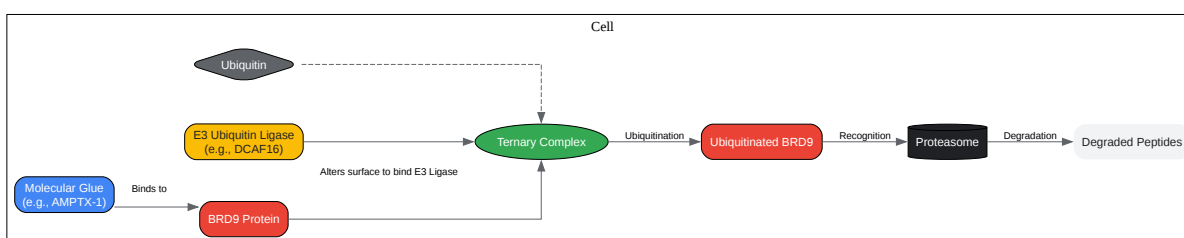
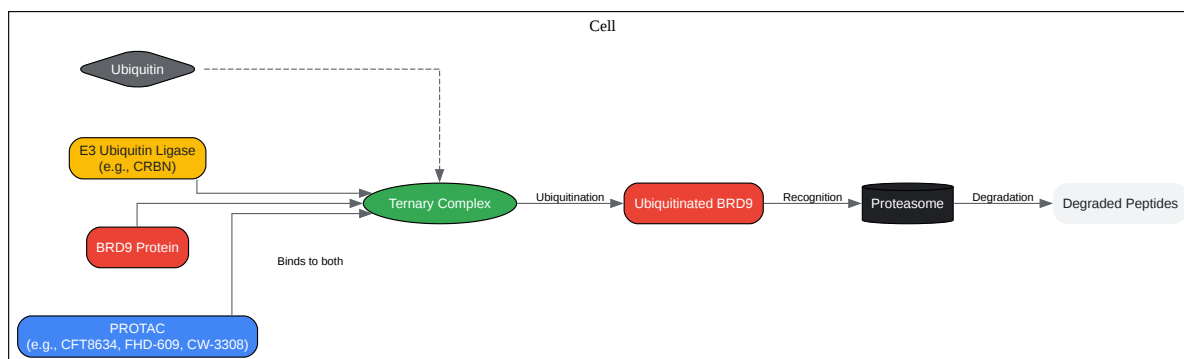
This protocol describes the general method for assessing target engagement and degradation in vivo.

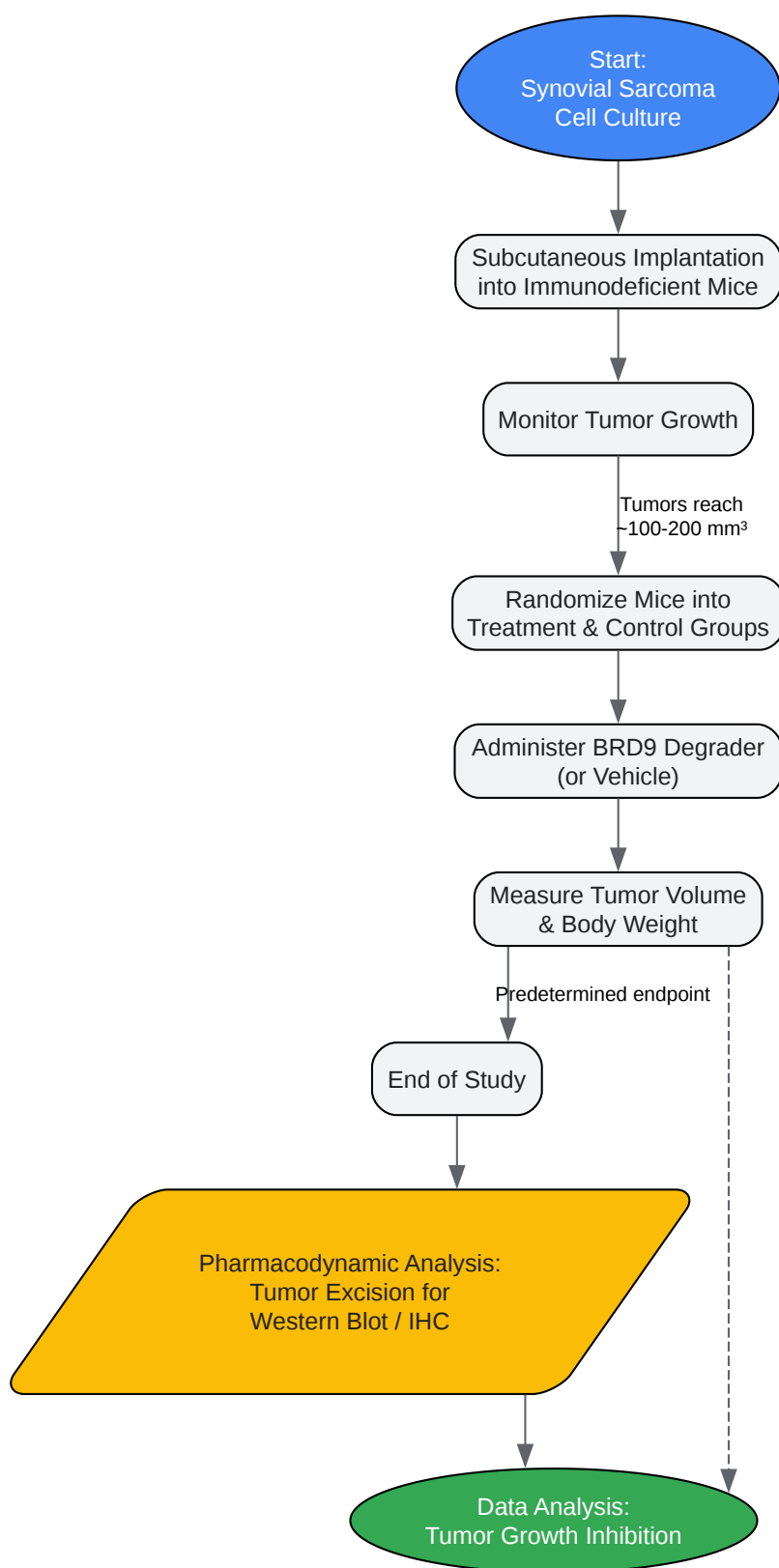
- **Tissue Collection:** Following the treatment period in the xenograft study, mice are euthanized, and tumor tissues are promptly excised.
- **Sample Preparation:** A portion of the tumor is snap-frozen in liquid nitrogen for subsequent protein extraction and Western blot analysis. Another portion may be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC).
- **Western Blotting:**
 - Frozen tumor tissue is homogenized and lysed to extract total protein.
 - Protein concentration is determined using a standard assay (e.g., BCA).
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with a primary antibody specific for BRD9 and a loading control (e.g., GAPDH or β -actin).

- A secondary antibody conjugated to a detection enzyme is then used, and the protein bands are visualized and quantified to determine the relative levels of BRD9.
- Immunohistochemistry (IHC):
 - Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
 - Antigen retrieval is performed to unmask the BRD9 epitope.
 - The sections are incubated with a primary antibody against BRD9.
 - A secondary antibody and detection system are used to visualize BRD9 expression within the tumor tissue. Staining intensity is then scored to assess the degree of BRD9 degradation.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.





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